molecular formula C16H22N2O8 B10818507 Propargyl-O-C1-amido-PEG2-C2-NHS ester

Propargyl-O-C1-amido-PEG2-C2-NHS ester

Cat. No. B10818507
M. Wt: 370.35 g/mol
InChI Key: XPZCDKUNWPDACM-UHFFFAOYSA-N
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Description

Propargyl-O-C1-amido-PEG2-C2-NHS ester: is a non-cleavable 2-unit polyethylene glycol (PEG) linker used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Chemical Reactions Analysis

Types of Reactions: Propargyl-O-C1-amido-PEG2-C2-NHS ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring between the alkyne group of the ester and an azide group on another molecule .

Common Reagents and Conditions:

Major Products: The major product of the CuAAc reaction is a triazole-linked conjugate, which is often used in the synthesis of ADCs and other bioconjugates .

Scientific Research Applications

Chemistry: Propargyl-O-C1-amido-PEG2-C2-NHS ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. Its ability to form stable triazole linkages makes it valuable in various chemical synthesis applications .

Biology: In biological research, this compound is used to label biomolecules such as proteins, nucleic acids, and lipids. The triazole linkage formed during the CuAAc reaction is stable and biocompatible, making it suitable for various biological assays and imaging studies .

Medicine: this compound is a key component in the development of ADCs, which are targeted cancer therapies. The linker allows for the precise attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target effects .

Industry: In industrial applications, this compound is used in the production of functionalized materials and surfaces. Its ability to form stable linkages with various substrates makes it valuable in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Propargyl-O-C1-amido-PEG2-C2-NHS ester involves its role as a linker in bioconjugation reactions. The alkyne group of the ester undergoes CuAAc with azide-containing molecules, forming a stable triazole linkage. This linkage facilitates the attachment of various functional groups, enabling the synthesis of complex bioconjugates and ADCs .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Propargyl-O-C1-amido-PEG2-C2-NHS ester is unique due to its optimal PEG chain length, which balances solubility and flexibility while minimizing steric hindrance. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates where precise control over linker length is crucial .

properties

Molecular Formula

C16H22N2O8

Molecular Weight

370.35 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19)

InChI Key

XPZCDKUNWPDACM-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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